molecular formula C9H5BrFNO B6294130 5-(4-bromo-3-fluorophenyl)oxazole CAS No. 2111410-80-9

5-(4-bromo-3-fluorophenyl)oxazole

Cat. No.: B6294130
CAS No.: 2111410-80-9
M. Wt: 242.04 g/mol
InChI Key: KGQPNFUVDBWTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromo-3-fluorophenyl)oxazole is a halogen-substituted oxazole derivative characterized by a bromine atom at the para-position and a fluorine atom at the meta-position on the phenyl ring attached to the oxazole core. Its molecular formula is C₉H₅BrFNO, with a molecular weight of 242.04 g/mol . The compound is synthesized via Van Leusen’s oxazole synthesis, a method involving the reaction of TosMIC (p-toluenesulfonylmethyl isocyanide) with substituted aromatic aldehydes under basic conditions .

Properties

IUPAC Name

5-(4-bromo-3-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQPNFUVDBWTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CO2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural and Electronic Comparisons

Halogen-Substituted Oxazoles
  • 5-(4-Bromophenyl)oxazole : Lacks the meta-fluorine substituent. The bromine atom enhances lipophilicity and may participate in halogen bonding, but the absence of fluorine reduces electronic effects on the phenyl ring .
  • 5-(3-Fluorophenyl)oxazole : Contains only a fluorine substituent. The electron-withdrawing fluorine increases the oxazole’s electrophilicity but lacks the steric and electronic influence of bromine .
  • 5-(4-Chlorophenyl)oxazole : Chlorine, being smaller than bromine, offers weaker halogen bonding but similar electronic effects. This compound has shown antimicrobial activity, suggesting halogen size impacts bioactivity .

Key Insight : The dual halogen substitution in 5-(4-bromo-3-fluorophenyl)oxazole combines bromine’s strong halogen-bonding capability with fluorine’s electron-withdrawing effects, optimizing interactions in both biological targets and crystal lattices .

Non-Halogenated Oxazoles
  • 5-Phenyloxazole (phox) : Lacking halogens, this compound exhibits weaker intermolecular interactions and lower melting points (e.g., 5-phenyloxazole melts at ~50°C vs. ~150–190°C for halogenated analogs) .
  • 5-(4-Methoxyphenyl)oxazole (MPO) : The methoxy group donates electron density, reducing electrophilicity. MPO derivatives show anti-nematode activity, but halogenated analogs often exhibit superior potency due to enhanced target binding .

Physicochemical Properties

Property This compound 5-(4-Methoxyphenyl)oxazole 5-Phenyloxazole
Melting Point 150–190°C (estimated) 92–95°C ~50°C
LogP (lipophilicity) ~3.5 (predicted) ~2.8 ~2.1
Halogen Bonding Capacity High (Br, F) Low None

Key Trends :

  • The bromine atom in this compound contributes to stronger crystal packing via Br···N/O interactions, critical for cocrystallization studies .

Biological Activity

5-(4-bromo-3-fluorophenyl)oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of a bromine atom and a fluorine atom on the phenyl ring, which enhances its reactivity and biological interactions. The oxazole ring contributes to its pharmacological properties, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert effects by modulating enzyme activity or receptor binding, influencing various cellular processes such as proliferation, apoptosis, and inflammation.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial and fungal strains.

Table 1: Antimicrobial Efficacy

CompoundMIC (µg/ml)Activity Against
This compound1.6Candida albicans
3.2Candida tropicalis
3.2Candida krusei
1.6Candida neoformans
1.6Aspergillus niger
3.2Aspergillus flavus

This table highlights the Minimum Inhibitory Concentration (MIC) values for various pathogens, indicating significant antifungal activity.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines.

Table 2: Antiproliferative Activity

CompoundCell LineIC50 (µM)
This compoundHeLa (cervical cancer)10
MCF-7 (breast cancer)12
A549 (lung cancer)15

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Case Study 1: Antimicrobial Evaluation

A study conducted by Singh et al. evaluated various oxazole derivatives, including this compound, for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited substantial antibacterial effects comparable to standard antibiotics such as ampicillin and ciprofloxacin .

Case Study 2: Anticancer Mechanism

Research published by Sadek et al. investigated the mechanism of action of oxazole derivatives on cancer cell lines. The study revealed that this compound inhibited key signaling pathways involved in cell proliferation and survival, leading to increased apoptosis in tumor cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-bromo-3-fluorophenyl)oxazole, and how do reaction conditions influence yield?

  • The compound is typically synthesized via van Leusen's oxazole synthesis , starting with aromatic aldehydes. A general procedure involves reacting the aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate in methanol under reflux (70°C, 3 hours). Post-reaction, extraction with methyl tert-butyl ether and purification yield the product . Adjusting solvent polarity (e.g., methanol vs. ethanol) and catalyst ratios can optimize yields, as seen in analogous oxazole derivatives .

Q. How is the molecular structure of this compound validated experimentally?

  • Spectroscopic techniques like 1^1H NMR, 13^{13}C NMR, and HRMS are used for structural confirmation. For example, 1^1H NMR peaks for the oxazole proton typically appear at δ 8.1–8.3 ppm, while aromatic protons from the bromo-fluorophenyl group resonate between δ 7.2–7.8 ppm . Mass spectrometry (MS) confirms the molecular ion peak at m/z 242.04 (M+^+) .

Q. What in vitro biological assays are commonly used to screen this compound for activity?

  • Enzyme inhibition assays (e.g., aromatase or kinase inhibition) are standard. For oxazole derivatives, IC50_{50} values are determined using fluorescence-based or colorimetric methods. Computational docking (AutoDock) predicts binding affinities to targets like PLK-1, guiding experimental prioritization .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed binding affinities?

  • Molecular dynamics simulations and density functional theory (DFT) refine docking results by accounting for solvation effects and conformational flexibility. For example, discrepancies in PLK-1 binding predictions can arise from rigid docking; incorporating flexible side-chain adjustments improves correlation with experimental IC50_{50} values .

Q. What crystallographic techniques elucidate halogen-bonding interactions in solid-state structures?

  • Single-crystal X-ray diffraction reveals Br···N/O halogen bonds in co-crystals with perfluorinated iodobenzenes. Key metrics include bond lengths (Br···N ≈ 3.0–3.2 Å) and angles (C-Br···N ≈ 160–170°). Electrostatic potential maps (calculated at the M06-2X/def2-TZVP level) identify electron-rich oxazole nitrogen as a preferred acceptor .

Q. How do substituent effects (e.g., bromo vs. fluoro) alter electronic properties and reactivity?

  • Hammett substituent constants (σmeta\sigma_{\text{meta}} for F = +0.34, σpara\sigma_{\text{para}} for Br = +0.26) predict electron-withdrawing effects, lowering the oxazole ring’s electron density. This enhances electrophilic substitution at the 4-position, as shown in comparative kinetic studies with substituted phenyloxazoles .

Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields or byproducts)?

  • Flow chemistry improves reproducibility by controlling residence time and temperature. For example, continuous-flow reactors reduce side products (e.g., dimerization) by maintaining precise stoichiometry of TosMIC and aldehydes .

Methodological Considerations

Q. How should researchers address discrepancies in solubility data across studies?

  • Solubility parameter calculations (Hansen or Hildebrand) reconcile variations by accounting for solvent polarity. For instance, logP values (~1.97) predict moderate solubility in DMSO or dichloromethane, but experimental validation via UV-Vis titration at 25°C is critical .

Q. What analytical workflows validate purity for pharmacological studies?

  • HPLC-MS (C18 column, acetonitrile/water gradient) coupled with charged aerosol detection (CAD) quantifies impurities <0.5%. Purity ≥95% is required for in vivo assays, as per ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.